2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol
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Overview
Description
2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the chloro and methyl groups on the imidazole ring, along with the ethanolamine moiety, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylimidazole with ethanolamine in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups on the imidazole ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Lacks the chloro and ethanolamine groups, resulting in different chemical properties.
4-Chloroimidazole: Lacks the methyl and ethanolamine groups, affecting its reactivity and applications.
Ethanolamine: A simpler molecule without the imidazole ring, used in different contexts.
Uniqueness
2-((4-Chloro-2-methyl-1H-imidazol-5-yl)amino)ethanol is unique due to the combination of the chloro, methyl, and ethanolamine groups on the imidazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H10ClN3O |
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Molecular Weight |
175.61 g/mol |
IUPAC Name |
2-[(5-chloro-2-methyl-1H-imidazol-4-yl)amino]ethanol |
InChI |
InChI=1S/C6H10ClN3O/c1-4-9-5(7)6(10-4)8-2-3-11/h8,11H,2-3H2,1H3,(H,9,10) |
InChI Key |
XVNLMTCYLPIRCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)Cl)NCCO |
Origin of Product |
United States |
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